molecular formula C9H6BrClN2O2 B1428659 Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate CAS No. 1037841-34-1

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Cat. No.: B1428659
CAS No.: 1037841-34-1
M. Wt: 289.51 g/mol
InChI Key: IKMKGRCSJLQULO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate (CAS 1037841-34-1) is a high-value halogenated indazole derivative serving as a crucial synthetic intermediate in organic chemistry and drug discovery research . The compound features a molecular formula of C9H6BrClN2O2 and a molecular weight of 289.51 g/mol . Its structure incorporates both bromo and chloro substituents on the aromatic ring, which provide distinct reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . This makes it an exceptionally versatile building block for constructing more complex, targeted molecules for screening and development. Indazole derivatives are recognized for their broad spectrum of pharmacological activities and are found in several approved drugs . As such, this compound is of significant interest for medicinal chemists working in areas like anticancer and anti-inflammatory agent discovery . The strategic placement of halogen atoms can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . For laboratory handling, it is recommended to store this compound in a dark place, sealed in dry conditions at room temperature . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMKGRCSJLQULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731107
Record name Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037841-34-1
Record name Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the nitration of 1-bromo-2-chloro-4-methylbenzene, followed by reduction of the nitro group to form 5-bromo-4-chloro-2-methylaniline. This intermediate is then cyclized to form the indazole ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can be involved in further esterification reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate has been evaluated for its anticancer properties. A study assessed its efficacy against three human cancer cell lines: HEP3BPN (liver), MDA 453 (breast), and HL 60 (leukemia). The compound demonstrated significant inhibitory effects on cell viability compared to standard treatments like methotrexate .

2. Anti-inflammatory Properties:
Indazole derivatives, including this compound, have shown potential anti-inflammatory effects. Research involving similar compounds indicated their effectiveness in reducing inflammation in models such as Freund’s adjuvant-induced arthritis .

3. Antioxidant Activity:
The compound has also been studied for its antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is particularly relevant in the context of cancer and other diseases where oxidative damage plays a role .

Chemical Biology Applications

1. Biological Target Interaction:
this compound serves as a probe in chemical biology to study interactions with biological macromolecules like proteins and nucleic acids. Preliminary studies suggest that it may bind to specific targets, although further research is required to elucidate these interactions fully .

2. Synthesis of Bioactive Molecules:
The compound acts as a building block in the synthesis of more complex bioactive molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Material Science Applications

The unique properties of this compound make it an interesting candidate for material science applications. Its potential use in developing novel materials with specific electronic and optical properties is under investigation .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The structural uniqueness of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate lies in its combination of halogens (Br, Cl) and ester functionality. Below is a comparative analysis with key analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Applications References
This compound Br (C5), Cl (C6), COOMe (C4) C₉H₆BrClN₂O₂ 303.52 N/A Kinase inhibition, drug intermediates
Ethyl 4-chloro-2-methylquinoline-6-carboxylate Cl (C4), Me (C2), COOEt (C6) C₁₃H₁₂ClNO₂ 255.69 97% Organic synthesis, ligand design
5-Bromo-4-nitro-1H-indazole Br (C5), NO₂ (C4) C₇H₄BrN₃O₂ 246.03 97% Nitration reactions, agrochemicals
Methyl 4-bromo-1H-indazole-6-carboxylate Br (C4), COOMe (C6) C₉H₇BrN₂O₂ 255.07 N/A Crystallography, medicinal chemistry
Methyl 1-acetyl-5-bromo-1H-indazole-6-carboxylate Br (C5), Ac (N1), COOMe (C6) C₁₁H₉BrN₂O₃ 297.10 N/A Acetylation studies, prodrugs
Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate Br, Cl (phenyl), F (C4), Me (N1), COOMe (C6) C₁₆H₁₂BrClFN₃O₂ 412.64 N/A Anticancer research, PARP inhibitors
Key Observations:

Halogenation Patterns: The target compound’s dual halogenation (Br, Cl) distinguishes it from simpler analogues like Methyl 4-bromo-1H-indazole-6-carboxylate (single Br) and Ethyl 4-chloro-2-methylquinoline-6-carboxylate (single Cl). Dual halogens may enhance electrophilic reactivity or binding affinity in biological targets . The fluorine atom in the benzimidazole derivative (Table entry 6) improves metabolic stability and bioavailability, a feature absent in the target compound .

Functional Group Impact: The nitro group in 5-Bromo-4-nitro-1H-indazole increases oxidative reactivity, making it suitable for reduction or substitution reactions, unlike the ester group in the target compound .

Molecular Weight and Applications :

  • Higher molecular weight compounds (e.g., 412.64 g/mol benzimidazole derivative) are often prioritized in drug discovery for improved target selectivity, whereas lighter analogues (e.g., 255.07 g/mol Methyl 4-bromo-1H-indazole-6-carboxylate) may favor crystallographic studies .

Biological Activity

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is a synthetic compound belonging to the indazole class, characterized by its unique molecular structure featuring bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrClN2O2C_9H_7BrClN_2O_2 and a molecular weight of approximately 289.51 g/mol. The presence of halogen substituents enhances its chemical reactivity and biological activity compared to other indazole derivatives.

Compound NameMolecular FormulaNotable Features
This compoundC9H7BrClN2O2Contains both bromine and chlorine; unique reactivity
Methyl 5-bromo-1H-indazole-4-carboxylateC9H7BrN2O2Lacks chlorine; different biological activity
Methyl 6-chloro-1H-indazole-4-carboxylateC9H7ClN2O2Lacks bromine; may exhibit different reactivity

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including liver (HEP3BPN11), breast (MDA453), and leukemia (HL60) cells. The viability of these cells was assessed using the MTT reduction assay, with some derivatives showing higher inhibitory activity compared to standard chemotherapeutics like methotrexate.

Key Findings:

  • IC50 Values: Some derivatives demonstrated IC50 values as low as 25.3±4.6nM25.3\pm 4.6\,nM against specific cancer cell lines, indicating potent antiproliferative activity .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness in inhibiting the growth of various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve interference with bacterial metabolic pathways, although further investigations are needed to elucidate these interactions.

The exact mechanism of action for this compound remains largely unexplored. However, studies suggest that it may interact with specific enzymes involved in cancer cell proliferation and bacterial growth. The structure-activity relationship (SAR) studies indicate that modifications at the indazole ring significantly affect biological activity, emphasizing the importance of substituent positioning .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of indazole derivatives, this compound was found to inhibit cell proliferation in multiple human cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations correlating with its IC50 values.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited Gram-positive and Gram-negative bacteria. The study measured inhibition zones and calculated minimum inhibitory concentrations (MICs), demonstrating that this compound could serve as a lead compound for developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

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